3-(Azetidin-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid;2,2,2-trifluoroacetic acid
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Description
The compound “3-(Azetidin-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid;2,2,2-trifluoroacetic acid” is a derivative of bicyclo[1.1.1]pentane (BCP). BCP derivatives have been extensively studied for their potential applications in drug discovery and materials science . The unique properties of the BCP core present considerable synthetic challenges, but also provide novel vectors for drug discovery and applications in materials science .
Molecular Structure Analysis
The molecular structure of BCP derivatives is characterized by a three-dimensional carbon framework. This structure is considered a valuable bioisostere for internal alkynes, tert-butyl groups, and monosubstituted/1,4-disubstituted arenes . The unique structure of BCP derivatives allows them to improve the physicochemical properties of prospective drug candidates .
Chemical Reactions Analysis
Functionalization of the tertiary bridgehead positions of BCP derivatives is well-documented, while functionalization of the three concyclic secondary bridge positions remains an emerging field . A programmable bis-functionalization strategy has been reported to enable late-stage sequential derivatization of BCP bis-boronates .
Future Directions
Properties
IUPAC Name |
3-(azetidin-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.C2HF3O2/c11-7(12)9-3-8(4-9,5-9)6-1-10-2-6;3-2(4,5)1(6)7/h6,10H,1-5H2,(H,11,12);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLXKHKQBTUGFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C23CC(C2)(C3)C(=O)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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